molecular formula C18H21NO2 B4620370 2-ethoxy-N-(3-phenylpropyl)benzamide

2-ethoxy-N-(3-phenylpropyl)benzamide

Cat. No.: B4620370
M. Wt: 283.4 g/mol
InChI Key: KTANINLENSCOGE-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-phenylpropyl)benzamide is a synthetic small molecule belonging to the benzamide class of compounds. Benzamide derivatives are of significant interest in medicinal chemistry and chemical biology research due to their diverse biological activities. Structural analogs of this compound, which feature a benzamide core, have been investigated for their potential as allosteric modulators of G-protein coupled receptors (GPCRs), such as the MrgX1 receptor, a non-opioid target for chronic pain research . Other related benzamide compounds have demonstrated antiproliferative properties in vitro, causing cell cycle arrest and inducing apoptosis in various cancer cell lines, suggesting potential as a scaffold for developing anticancer agents . The molecular structure incorporates an ethoxy substituent and a N-(3-phenylpropyl) side chain, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block for the synthesis of novel derivatives or as a reference standard in bio-screening assays. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-21-17-13-7-6-12-16(17)18(20)19-14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTANINLENSCOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-phenylpropyl)benzamide typically involves the condensation of 2-ethoxybenzoic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or 1,1’-carbonyldiimidazole (CDI) in a suitable solvent like dichloromethane (DCM) at room temperature . The reaction mixture is stirred for a specific period to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-ethoxy-N-(3-phenylpropyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

(i) Impact of Substituents on Physicochemical Properties

  • Ethoxy vs. Methyl Groups : The ethoxy group in this compound increases electron-donating effects and lipophilicity compared to methyl-substituted analogs like mepronil. This may enhance membrane permeability but reduce aqueous solubility .
  • 3-Phenylpropyl Chain : The extended hydrophobic chain in the target compound likely improves binding to hydrophobic pockets in proteins or receptors, as seen in insecticidal benzamides (e.g., diethyl benzamide derivatives) .

Q & A

Q. What are the optimal synthetic routes for preparing 2-ethoxy-N-(3-phenylpropyl)benzamide?

The compound is typically synthesized via coupling reactions between substituted benzoic acids and 3-phenylpropylamine. For example, 2-methoxy analogs are synthesized using EDC/HOBt coupling reagents at room temperature, followed by purification via HPLC . Key parameters include solvent choice (e.g., THF or DCM), reaction time (overnight), and post-synthesis characterization using 1^1H NMR and LCMS to confirm structure and purity .

Q. Which spectroscopic techniques are most reliable for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the benzamide backbone and substituents. For instance, 1^1H NMR peaks at δ 7.36–7.10 ppm (aromatic protons) and δ 3.47 ppm (amide NH) are diagnostic . LCMS (e.g., m/z = 254.2 [M+H]) complements NMR for molecular weight validation .

Q. How can researchers assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~255 nm) is standard for purity analysis. Reverse-phase columns (C18) and gradients of acetonitrile/water are effective for resolving impurities .

Q. What are the solubility properties of this compound in common solvents?

Solubility varies with solvent polarity: it is moderately soluble in DMSO and DCM but poorly soluble in water. Pre-formulation studies should include solubility screening using techniques like shake-flask methods paired with UV-spectroscopy .

Q. How can researchers mitigate challenges in isolating intermediates during synthesis?

Insoluble intermediates (e.g., N,N'-diamides) may form during coupling reactions. Techniques like vacuum filtration, recrystallization (using ethanol/water mixtures), or column chromatography (silica gel, ethyl acetate/hexane) improve yields .

Advanced Research Questions

Q. What catalytic systems enhance N-alkylation efficiency in benzamide derivatives?

Copper nanoparticles with Lewis acids (e.g., Al(OTf)3_3) enable transfer hydrogenation for N-alkylation. For example, cascade catalysis using 10 mol% Cu/Al(OTf)3_3 under argon achieves >80% yield in N-(3-phenylpropyl)benzamide derivatives .

Q. How does the ethoxy group influence the compound’s reactivity in substitution reactions?

The ethoxy group’s electron-donating nature activates the benzamide ring toward electrophilic substitution. Computational studies (DFT) predict preferential reactivity at the para position, which can be validated experimentally using nitration (HNO3_3/H2_2SO4_4) or halogenation (Br2_2/FeBr3_3) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) require orthogonal assays. For instance, enzyme inhibition (IC50_{50}) studies using recombinant targets (e.g., kinases) paired with cell viability assays (MTT) clarify mechanism-specific effects .

Q. How can computational modeling predict binding interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2. The ethoxy and phenylpropyl groups show hydrophobic interactions in the active site, validated by SPR binding assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization during amide bond formation can occur under heating. Continuous flow reactors with controlled temperature (20–25°C) and chiral catalysts (e.g., L-proline) improve scalability. Chiral HPLC monitors enantiomeric excess (>98%) .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature?

Use accelerated stability protocols: incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. LCMS tracks degradation products (e.g., hydrolysis of the ethoxy group) .

Q. What in vitro assays are suitable for preliminary toxicity screening?

HepG2 cell lines with MTT assays (48-hour exposure) assess cytotoxicity. Parallel Ames tests (Salmonella typhimurium TA98/TA100) evaluate mutagenicity .

Q. How to validate target engagement in cellular models?

CRISPR knockouts of the putative target (e.g., HDAC) in HEK293 cells, followed by dose-response assays, confirm on-target effects. Western blotting (e.g., acetylated histone H3) quantifies biochemical activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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